Chemical properties of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
Chemical properties of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
An In-Depth Technical Guide to the Properties, Synthesis, and Analysis of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
Executive Summary
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol is a novel heterocyclic compound that merges three key pharmacophores: the versatile 1,4-benzodioxane scaffold, a chlorine substituent known to modulate drug properties, and a reactive thiol group. The 1,4-benzodioxane moiety is a structural component of several clinically approved drugs and biologically active molecules, recognized for its broad therapeutic applications.[1][2] The inclusion of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing binding affinity and metabolic stability.[3] Furthermore, the thiol group offers a unique chemical handle for covalent modification, bioconjugation, or direct participation in biological interactions.[4][5]
Given the limited publicly available experimental data for this specific molecule[6], this guide serves as a foundational technical document for researchers, scientists, and drug development professionals. It consolidates predicted physicochemical properties, proposes robust synthetic and analytical methodologies based on established chemical principles, and discusses the compound's potential reactivity and applications. The insights provided herein are grounded in data from structurally analogous compounds and are designed to accelerate research and development involving this promising chemical entity.
Molecular Structure and Physicochemical Properties
The foundational step in evaluating any new chemical entity is to establish its core physicochemical properties. While experimental data is sparse, we can derive a robust profile from computational predictions and analysis of its constituent parts.
The structure combines a chlorinated benzodioxane ring system with a thiol functional group at position 6. The electron-donating nature of the dioxane oxygens and the electron-withdrawing, ortho-para directing nature of the chlorine atom will influence the reactivity of both the aromatic ring and the thiol group.
Caption: Structure of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol.
Table 1: Predicted and Known Physicochemical Properties
| Property | Value | Source / Method |
| CAS Number | 88489-86-5 | Parchem[7] |
| Molecular Formula | C₈H₇ClO₂S | PubChem[6] |
| Molecular Weight | 202.66 g/mol | Calculated |
| Monoisotopic Mass | 201.98553 Da | PubChem[6] |
| Predicted XlogP | 2.4 | PubChem[6] |
| Predicted pKa (Thiol) | ~6-7 | Estimated based on aromatic thiols |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 0 | Calculated |
Expert Insight: The predicted XlogP of 2.4 suggests moderate lipophilicity, a favorable property for cell membrane permeability and oral bioavailability. The pKa of the thiol group is critical; at physiological pH (~7.4), a significant portion will exist as the highly nucleophilic thiolate anion, dictating its reactivity in biological systems.
Proposed Synthetic Pathway
While a definitive synthesis for this compound is not published, a logical and efficient pathway can be designed based on well-established transformations of the benzodioxane core. The most direct approach involves the introduction of a sulfur functionality onto a pre-formed 7-chloro-2,3-dihydro-1,4-benzodioxane intermediate.
Caption: Proposed synthetic workflow for the target compound.
Protocol 2.1: Synthesis of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
Trustworthiness Pillar: This multi-step synthesis relies on high-yielding, well-documented reactions. Each step includes a purification process to ensure the intermediate's quality before proceeding, which is critical for the success of the overall synthesis.
-
Step 1: Synthesis of 7-Chloro-2,3-dihydro-1,4-benzodioxine
-
Rationale: A standard Williamson ether synthesis is the most reliable method for constructing the benzodioxane ring. Using a carbonate base is sufficient and avoids harsher conditions that could lead to side products.
-
To a stirred solution of 4-chlorocatechol in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).
-
Heat the mixture to 80-90 °C.
-
Slowly add 1,2-dibromoethane (1.1 equivalents) dropwise over 1 hour.
-
Maintain the reaction at 90 °C for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction, pour it into ice water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate.
-
-
Step 2: Sulfonation to form 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
-
Rationale: Electrophilic aromatic substitution (chlorosulfonation) is used to install the sulfonyl chloride group. The benzodioxane ring is activating, and the reaction must be performed at 0 °C to control the reaction rate and regioselectivity, favoring substitution at the less sterically hindered position 6.
-
Cool a flask containing 7-chloro-2,3-dihydro-1,4-benzodioxine to 0 °C in an ice bath.
-
Under an inert atmosphere (N₂ or Ar), slowly add chlorosulfonic acid (3-4 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid sulfonyl chloride product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum. This intermediate is often used immediately in the next step due to its moisture sensitivity.
-
-
Step 3: Reduction to 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
-
Rationale: The reduction of a sulfonyl chloride to a thiol is a robust transformation. Using zinc dust in an acidic medium is a classic, effective, and scalable method.
-
Suspend the crude sulfonyl chloride in a mixture of sulfuric acid and water.
-
Cool the mixture to 0 °C and add zinc dust portion-wise, controlling the exotherm.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography to yield the target thiol.
-
Chemical Reactivity and Handling
The chemical behavior of this molecule is dominated by the thiol group, a versatile and highly reactive functional moiety.
Caption: Key reactivity pathways of the thiol functional group.
-
Oxidation: Thiols are readily oxidized. Exposure to air can lead to the formation of the corresponding disulfide dimer. Stronger oxidizing agents can produce sulfenic, sulfinic, and ultimately sulfonic acids. This reactivity is a primary consideration for storage and handling.[4]
-
Nucleophilicity: The thiol group is a potent nucleophile, particularly after deprotonation to the thiolate anion. It will readily participate in S_N2 reactions with alkyl halides to form thioethers and react with acyl halides or anhydrides to form thioesters.
-
Michael Addition: As a soft nucleophile, the thiolate is highly effective in 1,4-conjugate (Michael) additions to α,β-unsaturated carbonyl compounds.[8] This reactivity is frequently exploited in biochemistry and drug design for covalent modification of protein targets.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[9] In case of contact, rinse immediately and thoroughly with water.[10]
-
Storage: To prevent oxidative dimerization, store the solid compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[11] Refrigeration (2-8 °C) is recommended to ensure long-term stability.[12]
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is required for unambiguous characterization.
Caption: A standard workflow for the purification and analysis of the target compound.
Protocol 4.1: Purity and Identity Confirmation
-
Chromatography (HPLC):
-
Rationale: HPLC is the gold standard for determining the purity of a final compound. A reverse-phase method is typically suitable for molecules with this polarity.
-
System: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm).
-
Acceptance Criteria: Purity should be ≥95% for use in biological assays.
-
-
Mass Spectrometry (MS):
-
Rationale: Provides the exact molecular weight, which is a primary confirmation of the compound's identity.
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Expected Ions: Look for the protonated molecule [M+H]⁺ and other common adducts. The predicted collision cross-section values can further aid in identification.[6]
Table 2: Predicted m/z for ESI-MS Adducts
Adduct Predicted m/z [M+H]⁺ 202.99281 [M+Na]⁺ 224.97475 [M-H]⁻ 200.97825 [M+NH₄]⁺ 220.01935 Source: PubChem[6] -
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR provides definitive structural confirmation by mapping the proton and carbon skeleton of the molecule.
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Expect two singlets in the aromatic region (δ 6.5-7.5 ppm) for the two aromatic protons.
-
A broad singlet for the thiol proton (δ 3-4 ppm), which is exchangeable with D₂O.
-
A multiplet or two distinct triplets for the four aliphatic protons of the dioxane ring (δ 4.0-4.5 ppm).
-
-
¹³C NMR:
-
Expect 8 distinct signals corresponding to the 8 carbon atoms in the molecule. Chemical shifts can be predicted using standard software.
-
-
-
Infrared (IR) / Raman Spectroscopy:
-
Rationale: Provides confirmation of specific functional groups.
-
The S-H stretching vibration is a key diagnostic peak, though it is often weak in IR spectra, appearing around 2550 cm⁻¹.[13]
-
The C-S stretching vibration typically appears in the 600-750 cm⁻¹ region in Raman spectra and can be a more reliable indicator.[13]
-
Potential Applications in Drug Discovery
The unique combination of structural motifs in 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol makes it an attractive starting point for several drug discovery campaigns.
-
Covalent Inhibitors: The nucleophilic thiol group is an ideal warhead for targeting enzymes or receptors with an accessible cysteine residue in or near the active site. This strategy can lead to drugs with high potency and prolonged duration of action.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~202 g/mol , this compound fits well within the "rule of three" for fragments. It can be used in screening campaigns to identify initial low-affinity hits that can be elaborated into more potent leads.
-
Scaffold for Library Synthesis: The thiol serves as a versatile handle for diversification. Reaction with a library of electrophiles (e.g., alkyl halides, Michael acceptors) can rapidly generate a diverse set of analogs for structure-activity relationship (SAR) studies. This approach has been successfully used for related chloroquinoline scaffolds.[14] The benzodioxane core itself has been explored for developing inhibitors of various biological targets.[15]
-
Pro-drug Development: The thiol can be masked with a cleavable group to create a pro-drug, which may improve solubility, stability, or pharmacokinetic properties, releasing the active thiol-containing drug at the target site.
References
-
PubChemLite. 7-chloro-2,3-dihydro-1,4-benzodioxine-6-thiol. Retrieved from [Link]
-
Organic Syntheses. Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-thione. Retrieved from [Link]
-
Son, S. U., Reingold, J. A., Kim, S. B., Carpenter, G. B., & Sweigart, D. A. (2005). Supporting Information. Wiley-VCH. Retrieved from [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Khan, I. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(6), 1613. Retrieved from [Link]
-
Bain, C., & Kumar, C. V. (2015). A facile method for the detection and estimation of thiols in solid proteins. Analyst, 140(15), 5046–5050. Retrieved from [Link]
-
Chemsrc. 6-chloro-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]
-
Ali, M., et al. (2025). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon, 11(7), e34190. Retrieved from [Link]
-
Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6526. Retrieved from [Link]
-
Francioso, A., et al. (2017). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. PhD Thesis. Retrieved from [Link]
-
Bolchi, C., et al. (2020). 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. European Journal of Medicinal Chemistry, 200, 112419. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Strontium. Chapter 7: Analytical Methods. Retrieved from [Link]
-
Hirano, K., et al. (2021). The Electronic Structure of Thioxanthylium Scaffolds. Heterocycles, 103(1), 455-465. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
National Center for Biotechnology Information. 2,3-Dihydro-1,4-benzodioxin-6-ol. PubChem Compound Database. Retrieved from [Link]
- Connor, D. T., & Nordin, I. C. (1992). U.S. Patent No. 5,126,456. Washington, DC: U.S. Patent and Trademark Office.
-
Szatkowska, P., et al. (2017). Analytical methods for determination of benzodiazepines. A short review. Farmacia, 65(6), 995-1003. Retrieved from [Link]
-
Knight, J. R. (2018). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University. Retrieved from [Link]
-
Bolchi, C., et al. (2017). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. AIR Unimi. Retrieved from [Link]
-
Bognár, G., et al. (2022). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols... Molecules, 27(21), 7247. Retrieved from [Link]
-
Gevorgyan, A., et al. (2025). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org. Retrieved from [Link]
-
Zhang, S., et al. (2020). Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 30(15), 127289. Retrieved from [Link]
-
Artola, M., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences, 22(8), 4057. Retrieved from [Link]
Sources
- 1. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. PubChemLite - 7-chloro-2,3-dihydro-1,4-benzodioxine-6-thiol (C8H7ClO2S) [pubchemlite.lcsb.uni.lu]
- 7. parchem.com [parchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chemicea.com [chemicea.com]
- 10. Documents [merckmillipore.com]
- 11. itwreagents.com [itwreagents.com]
- 12. chemscene.com [chemscene.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
